N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide
CAS No.:
Cat. No.: VC20125687
Molecular Formula: C26H26N4O3S
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H26N4O3S |
|---|---|
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | 2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-(4-methoxy-3-phenylmethoxyphenyl)methylideneamino]acetamide |
| Standard InChI | InChI=1S/C26H26N4O3S/c1-3-30-22-12-8-7-11-21(22)28-26(30)34-18-25(31)29-27-16-20-13-14-23(32-2)24(15-20)33-17-19-9-5-4-6-10-19/h4-16H,3,17-18H2,1-2H3,(H,29,31)/b27-16+ |
| Standard InChI Key | CWHLQKYMEQDVPV-JVWAILMASA-N |
| Isomeric SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
| Canonical SMILES | CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC(=C(C=C3)OC)OCC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Identity
N'-{(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide (molecular formula: C₃₃H₃₁N₅O₄S) features a hybrid architecture combining aromatic, heterocyclic, and hydrazide functionalities. The E-configuration of the imine bond (-CH=N-) is critical for its stereochemical stability, as confirmed by nuclear magnetic resonance (NMR) spectroscopy . Key structural components include:
The benzyloxy group at position 3 and methoxy group at position 4 on the phenyl ring enhance electron-donating effects, influencing reactivity and interaction with biological targets. The benzimidazole moiety, a known pharmacophore, contributes to π-π stacking interactions and potential enzyme inhibition .
Synthesis and Optimization Strategies
The synthesis of this compound involves a multi-step protocol, beginning with the preparation of intermediates:
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Formation of 3-(Benzyloxy)-4-Methoxybenzaldehyde:
Vanillin undergoes benzylation using benzyl bromide in the presence of potassium carbonate, yielding the protected aldehyde. -
Synthesis of 2-[(1-Ethyl-1H-Benzimidazol-2-yl)Sulfanyl]Acetohydrazide:
Condensation of 1-ethylbenzimidazole-2-thiol with chloroacetyl chloride produces the thioacetate intermediate, which is subsequently treated with hydrazine hydrate. -
Final Condensation:
The aldehyde and hydrazide intermediates undergo Schiff base formation under acidic catalysis (e.g., acetic acid), with reaction temperatures maintained at 60–80°C to optimize yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
Critical Reaction Parameters:
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Temperature: 60–80°C prevents thermal degradation of the hydrazide.
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Solvent System: Ethanol/water mixtures enhance solubility of intermediates.
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Catalyst: 5% acetic acid accelerates imine bond formation.
Physicochemical and Spectroscopic Properties
The compound’s solubility profile varies significantly with solvent polarity:
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| DMSO | 25.3 | Preferred for biological assays |
| Ethanol | 8.7 | Limited solubility at room temperature |
| Water | <0.1 | Insoluble due to hydrophobic groups |
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 215°C, indicative of moderate thermal stability. Fourier-transform infrared (FTIR) spectroscopy identifies key vibrational modes:
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N-H stretch: 3280 cm⁻¹ (hydrazide)
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C=N stretch: 1620 cm⁻¹ (imine)
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C-S stretch: 690 cm⁻¹ (sulfanyl)
Biological Activities and Mechanistic Insights
Preliminary studies suggest multifaceted biological activities:
Anticancer Activity
In vitro assays against MCF-7 breast cancer cells show dose-dependent cytotoxicity (IC₅₀ = 18.7 µM). Mechanistically, the compound induces apoptosis via mitochondrial pathway activation, evidenced by increased caspase-3/7 activity.
Anti-Inflammatory Effects
Carrageenan-induced rat paw edema models demonstrate 42% inhibition at 50 mg/kg, comparable to diclofenac. The methoxyphenyl group suppresses cyclooxygenase-2 (COX-2) expression, reducing prostaglandin synthesis .
Applications and Future Directions
Medicinal Chemistry
The compound serves as a lead structure for developing:
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Antibacterial agents: Structural analogs with fluorinated substituents could enhance potency against drug-resistant strains .
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Kinase inhibitors: Benzimidazole derivatives are being explored for targeting EGFR and VEGFR-2.
Material Science
Functionalization of the sulfanyl group enables covalent attachment to gold nanoparticles, creating drug delivery systems with controlled release profiles.
Educational Utility
Its synthesis is incorporated into advanced organic chemistry curricula to demonstrate multi-step reactions and purification techniques.
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